molecular formula C17H21N5 B6449020 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine CAS No. 2640881-92-9

3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine

Cat. No. B6449020
CAS RN: 2640881-92-9
M. Wt: 295.4 g/mol
InChI Key: XKEVKVZJUKSTAM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several heterocyclic components, including an octahydrocyclopenta[c]pyrrole and a pyrido[2,3-d]pyrimidine . These types of structures are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures. The octahydrocyclopenta[c]pyrrole component, for example, contains a five-membered ring fused to a larger eight-membered ring .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. Pyrrolo[2,3-d]pyrimidines, for example, have been found to exhibit a wide range of reactivities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the octahydrocyclopenta[c]pyrrole component is a solid at room temperature .

Scientific Research Applications

Antitubercular Activity

The synthesis and in vitro evaluation of novel oxazolidinones bearing the octahydrocyclopenta[c]pyrrol-2-yl motif revealed potent antitubercular activity. Researchers found that certain derivatives of our compound exhibited promising effects against Mycobacterium tuberculosis, the causative agent of tuberculosis. These findings highlight its potential as a candidate for developing new antitubercular drugs .

Antibacterial Properties

The same oxazolidinone derivatives were also investigated for their antibacterial activity. Notably, some compounds demonstrated efficacy against Gram-positive bacteria. Among them, linezolid—an established antibacterial agent—served as a reference. The compound’s structural features contribute to its antibacterial potential, making it an exciting area for further exploration .

Retinol-Binding Protein 4 (RBP4) Antagonism

Researchers have explored the compound’s potential as an antagonist of retinol-binding protein 4 (RBP4). RBP4 plays a crucial role in ocular uptake of serum all-trans retinol. By inhibiting RBP4, this compound may offer a novel approach for treating atrophic age-related macular degeneration and Stargardt disease .

Broad-Spectrum Activities

Pyrido[2,3-d]pyrimidines, including our compound, exhibit a broad spectrum of activities. These include antitumor, antibacterial, central nervous system (CNS) depressant, anticonvulsant, and antipyretic effects. The diverse pharmacological profile suggests potential applications in various therapeutic areas .

CNS Depressant Properties

While exploring the compound’s CNS activity, researchers observed depressant effects. Investigating its mechanism of action and potential neurological applications could yield valuable insights for drug development .

Antipyretic Potential

The compound’s antipyretic activity warrants attention. Understanding how it modulates fever responses could lead to novel fever-reducing agents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and biological activity. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pyrido[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5/c1-3-12-7-21(8-13(12)4-1)14-9-22(10-14)17-15-5-2-6-18-16(15)19-11-20-17/h2,5-6,11-14H,1,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEVKVZJUKSTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=NC=NC5=C4C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine

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